4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide
Description
The compound 4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide is a benzamide derivative featuring three critical structural motifs:
- A 4-acetamido-substituted benzamide core, providing hydrogen-bonding capability via the carbonyl and amide groups.
- An ethyl linker connecting the benzamide to a sulfonamide group.
- A 4-(trifluoromethoxy)phenylsulfonamido moiety, contributing lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethoxy (-OCF₃) group.
Its synthesis likely involves multi-step reactions, including sulfonylation and amidation, as seen in related compounds (e.g., ).
Properties
IUPAC Name |
4-acetamido-N-[2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O5S/c1-12(25)24-14-4-2-13(3-5-14)17(26)22-10-11-23-30(27,28)16-8-6-15(7-9-16)29-18(19,20)21/h2-9,23H,10-11H2,1H3,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKMFQJXBGLRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide typically involves multi-step organic synthesis. One common approach is to start with the acylation of aniline derivatives to introduce the acetamido group. This is followed by sulfonation to attach the phenylsulfonamido group. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethoxy reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the trifluoromethoxy and phenylsulfonamido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the aromatic ring.
Scientific Research Applications
4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s functional groups make it a useful probe in biochemical studies, particularly in understanding enzyme interactions and protein modifications.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. The acetamido and phenylsulfonamido groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
*Estimated using fragment-based methods.
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for sulfonamide derivatives (e.g., nucleophilic substitution for sulfonamidation, ).
- Binding Affinity : The sulfonamido group may engage in hydrogen bonding similar to triazole derivatives in , while the trifluoromethoxy group could enhance target affinity through hydrophobic interactions.
- Metabolic Stability : The -OCF₃ group resists oxidative metabolism, a advantage over -OCH₃ or halogenated analogs.
Biological Activity
4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features, including the trifluoromethoxy and sulfonamido groups. These characteristics suggest potential biological activities that can be leveraged for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈F₃N₃O₄S
- Molecular Weight : 429.4 g/mol
- CAS Number : 1091398-92-3
The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, while the sulfonamido group provides additional sites for interaction with biological targets, making this compound particularly valuable for research and development.
The biological activity of 4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The trifluoromethoxy group can enhance binding affinities, while the sulfonamido group can participate in hydrogen bonding and other interactions that modulate the activity of target molecules.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For instance, it has been shown to inhibit specific pathways involved in inflammation and cancer progression. The inhibition of these pathways suggests potential applications in treating diseases characterized by excessive inflammatory responses or uncontrolled cell proliferation.
Antimicrobial Activity
Preliminary studies have indicated that 4-acetamido-N-(2-(4-(trifluoromethoxy)phenylsulfonamido)ethyl)benzamide exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects, which could lead to its development as a novel antimicrobial agent.
Study 1: Inhibition of Tumor Growth
In a study investigating the effects of this compound on tumor cell lines, it was found to significantly reduce cell viability in vitro. The mechanism involved the modulation of signaling pathways related to cell survival and proliferation. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
